molecular formula C17H18N6O2 B12149896 (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

Cat. No.: B12149896
M. Wt: 338.4 g/mol
InChI Key: CIKDRGSOJYQXLU-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone is a complex organic compound that features a methoxyphenyl group and a purinyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the purinyl-piperazine intermediate, followed by the introduction of the methoxyphenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the purinyl moiety, potentially converting it into dihydropurine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The purinyl moiety can mimic natural purine bases, allowing the compound to bind to purine-binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

    (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone: shares structural similarities with other purinyl-piperazine derivatives, such as (2-chlorophenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone and (2-hydroxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone.

Uniqueness:

  • The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(7H-purin-6-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18N6O2/c1-25-13-5-3-2-4-12(13)17(24)23-8-6-22(7-9-23)16-14-15(19-10-18-14)20-11-21-16/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21)

InChI Key

CIKDRGSOJYQXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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